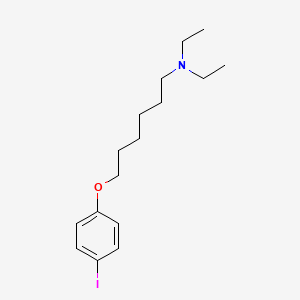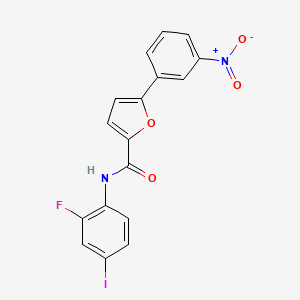
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as FIPI, is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
FIPI is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI inhibits phospholipase D by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of phospholipase D activity leads to a reduction in the production of phosphatidic acid and downstream signaling pathways, resulting in the observed biochemical and physiological effects of FIPI.
Biochemical and Physiological Effects:
FIPI has been shown to have a variety of biochemical and physiological effects in various scientific research areas. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of phosphatidic acid and downstream signaling pathways. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators by inhibiting the activity of phospholipase D. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress by reducing the production of phosphatidic acid and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D enzymes, its well-established synthesis method, and its potential applications in various scientific research areas. However, FIPI also has some limitations, including its potential toxicity and the need for careful dosing and administration in lab experiments.
Direcciones Futuras
There are several future directions for the study of FIPI in scientific research. One potential direction is the development of FIPI analogs with improved potency and selectivity for phospholipase D enzymes. Another potential direction is the investigation of the role of phospholipase D in various disease states and the potential therapeutic applications of FIPI in these diseases. Additionally, the use of FIPI in combination with other drugs or therapies may also be a promising direction for future research.
Métodos De Síntesis
FIPI can be synthesized using a multistep synthesis method that involves the reaction of 2-fluoro-4-iodophenol with 3-nitrobenzaldehyde to form the intermediate product. The intermediate product is then reacted with furfurylamine to form the final product, FIPI. The synthesis method for FIPI has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQMFSOJXTHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
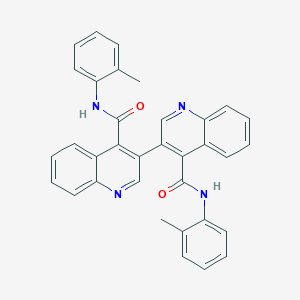
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)
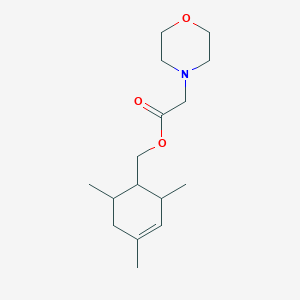
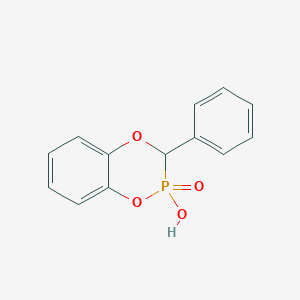
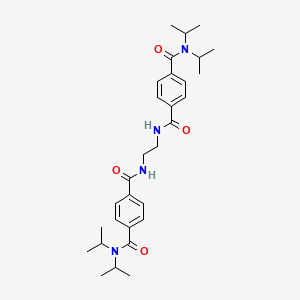
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)
